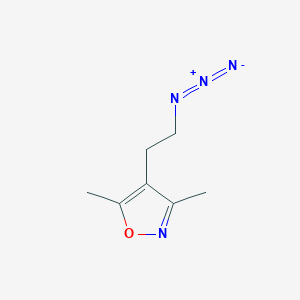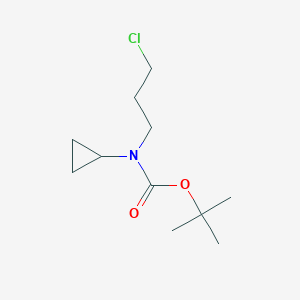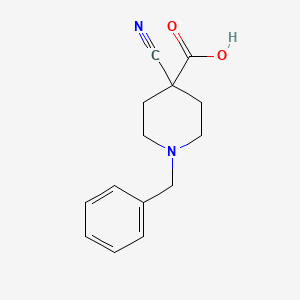
4-(2-Azidoethyl)-3,5-dimethylisoxazole
Übersicht
Beschreibung
“4-(2-Azidoethyl)-3,5-dimethylisoxazole” is a complex organic compound. The azidoethyl group indicates the presence of an azide functional group, which is known for its high reactivity . The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-(2-Azidoethyl)-3,5-dimethylisoxazole” would likely consist of an isoxazole ring substituted with a dimethyl group at the 3,5-positions and an azidoethyl group at the 4-position .Chemical Reactions Analysis
Azides are known to be highly reactive and can participate in various chemical reactions, including cycloadditions and reductions . The isoxazole ring is also reactive and can undergo reactions at the carbon-carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Azidoethyl)-3,5-dimethylisoxazole” would depend on its structure. For instance, the presence of the azide group could make the compound highly reactive . The isoxazole ring could contribute to the compound’s aromaticity .Wissenschaftliche Forschungsanwendungen
Heterocycle Synthesis
Organic azides, including 4-(2-azidoethyl)-3,5-dimethylisoxazole, play a crucial role in synthesizing heterocycles. These include five-membered rings with one heteroatom (e.g., pyrroles) and those with two heteroatoms (e.g., pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines) .
Thermoresponsive Polymers
The compound contributes to the synthesis of thermoresponsive polymers. Its azido group-containing derivatives can initiate atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, resulting in polymers with unique properties .
One-Pot Domino Reactions
Researchers have explored one-pot domino reactions using organic azides. These methods allow the efficient synthesis of various heterocycles from corresponding azides. Notably, 4-(2-azidoethyl)-3,5-dimethylisoxazole participates in these versatile reactions .
Chemoselectivity Favoring C−H and C-N Bonds
The azido group’s functionality influences chemical reactions. In particular, this compound demonstrates chemoselectivity, favoring C−H and C-N bond formations. Such selectivity is valuable in designing complex molecules .
Aza-Michael Addition
Aza-Michael addition reactions involving 4-(2-azidoethyl)-3,5-dimethylisoxazole have been explored. These reactions allow the introduction of nitrogen-containing functional groups into organic molecules .
Cycloaddition Reactions
The compound participates in cycloaddition reactions, such as [3+2] cycloadditions. These processes lead to the formation of new ring systems and are essential in medicinal chemistry and materials science .
Wirkmechanismus
Target of Action
Azide-containing compounds like this one are often used in click chemistry, a powerful tool for bioconjugation, due to their ability to react with alkynes . This suggests that the compound could potentially target a variety of biological molecules, depending on the presence of alkyne groups.
Mode of Action
Azide groups are known to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (cuaac) reactions . In these reactions, the azide group of the compound reacts with an alkyne group on another molecule to form a stable triazole ring . This reaction is often used to create covalent bonds between biological molecules, suggesting that 4-(2-Azidoethyl)-3,5-dimethylisoxazole could interact with its targets in a similar manner.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-azidoethyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-5-7(3-4-9-11-8)6(2)12-10-5/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSSKQURSMOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azidoethyl)-3,5-dimethylisoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3039199.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one](/img/structure/B3039200.png)
![6-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3039201.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B3039202.png)
![4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B3039203.png)

![Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B3039207.png)

![1-[6,8-Difluoro-2-(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B3039213.png)
![1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3039216.png)



![2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine](/img/structure/B3039221.png)